molecular formula C20H17F3N4O3 B607705 GNF-5 CAS No. 778277-15-9

GNF-5

Numéro de catalogue: B607705
Numéro CAS: 778277-15-9
Poids moléculaire: 418.4 g/mol
Clé InChI: IIQUYGWWHIHOCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl kinase. It is an analogue of GNF-2, with a modification that includes a N-(2-hydroxyethyl) group at the amidic nitrogen atom. This compound has shown potential in inhibiting the proliferation of Bcr-Abl positive cells, making it a promising candidate for research in chronic myelogenous leukemia (CML) and other related conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

GNF-5 is synthesized through a series of chemical reactions starting from commercially available precursors. The key steps involve the formation of the pyrimidine ring and the subsequent attachment of the trifluoromethoxyphenyl and hydroxyethyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Analyse Des Réactions Chimiques

Types of Reactions

GNF-5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

GNF-5 is an analogue of GNF-2, characterized by a modification at the 4-position with an N-hydroxyethyl carboxamide group, which enhances its pharmacokinetic properties. It binds to the myristate-binding site of the Abl kinase domain, influencing the conformation of the ATP-binding site and thereby inhibiting kinase activity. The compound exhibits an IC50 value ranging from 0.1 to >10 μM across various cancer cell lines, with specific efficacy against imatinib-resistant mutations such as T315I and E255V .

Chronic Myelogenous Leukemia (CML)

CML is driven by the Bcr-Abl fusion protein, which results from a chromosomal translocation. This compound has shown promising results in preclinical models:

  • Inhibition of Cell Proliferation : this compound effectively inhibits the proliferation of Bcr-Abl positive cell lines, including those resistant to imatinib. In studies involving Ba/F3 cells expressing mutant forms of Bcr-Abl, this compound demonstrated IC50 values of 0.38 µM for E255V and 5 µM for T315I mutants .
  • In Vivo Efficacy : In murine models, this compound significantly improved survival rates in mice transplanted with imatinib-resistant Bcr-Abl cells. Continuous administration of this compound extended survival from 24 days to over 50 days compared to controls .

Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the potential of this compound in treating HCC:

  • Mechanism of Action : this compound, when combined with imatinib, has been shown to inhibit growth in HepG2 human hepatocarcinoma cells by inducing cell cycle arrest and apoptosis through inhibition of Skp2 expression .

Diabetes and Metabolic Disorders

This compound has also been investigated for its effects beyond oncology:

  • Beta Cell Preservation : In streptozotocin-induced diabetic mice, this compound prevented beta-cell loss and maintained blood glucose levels by enhancing insulin protein levels . This suggests a potential role for this compound in managing diabetes-related complications.

Asthma Management

In models of asthma, this compound demonstrated efficacy in reducing airway hyperresponsiveness and remodeling, indicating its potential as a therapeutic agent in respiratory diseases .

Data Tables

The following table summarizes key findings from various studies on this compound:

Application AreaStudy TypeKey FindingsReference
Chronic Myelogenous LeukemiaIn vitro & In vivoInhibits proliferation of Bcr-Abl positive cells; extends survival in resistant models
Hepatocellular CarcinomaIn vitroInduces apoptosis; inhibits Skp2 leading to cell cycle arrest
DiabetesIn vivoPrevents beta cell loss; maintains insulin levels
AsthmaIn vivoReduces airway hyperresponsiveness; prevents airway remodeling

Case Study 1: Efficacy Against Imatinib Resistance

A study conducted on mice with CML showed that combining this compound with imatinib not only inhibited tumor growth but also suppressed the emergence of resistance mutations in vitro . This combination therapy approach may provide a new strategy for overcoming resistance in CML patients.

Case Study 2: Impact on HepG2 Cells

In another study focusing on HCC treatment, researchers found that this compound effectively inhibited cell growth by inducing cell cycle arrest at the G0/G1 phase through modulation of Skp2 expression. This highlights its potential as a dual-action therapeutic agent targeting both proliferation and apoptosis pathways in cancer cells .

Mécanisme D'action

GNF-5 exerts its effects by binding to the myristate pocket near the C-terminus of the kinase domain of ABL kinase. This binding inhibits the phosphorylation of the T315I-harboring BCR-ABL mutant, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The compound acts synergistically with other inhibitors like nilotinib to enhance its inhibitory effects .

Comparaison Avec Des Composés Similaires

GNF-5 is compared with other similar compounds such as:

Uniqueness

This compound is unique due to its non-ATP competitive inhibition mechanism and its ability to bind to the myristate pocket, which is distinct from the ATP-binding site targeted by other inhibitors. This unique binding mode allows this compound to be effective against certain resistant mutations of Bcr-Abl .

Activité Biologique

GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase, primarily utilized in the treatment of chronic myeloid leukemia (CML) and other malignancies. This compound is an analogue of GNF-2, designed to enhance pharmacokinetic properties and therapeutic efficacy against various Bcr-Abl mutations, particularly those associated with resistance to conventional therapies like imatinib.

  • Chemical Name : N-(2-Hydroxyethyl)-3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide
  • CAS Number : 778277-15-9
  • Molecular Weight : 365.38 g/mol
  • Solubility : >10 mM in DMSO

This compound operates by binding to the myristate-binding site of the Abl kinase, leading to allosteric inhibition. This unique binding mechanism allows this compound to circumvent the typical ATP competition seen with many other inhibitors, providing a distinct advantage in targeting resistant Bcr-Abl variants.

In Vitro Studies

  • Inhibition of Cell Proliferation :
    • This compound exhibits an IC50 value of approximately 220 nM against wild-type Abl and shows significant activity against various Bcr-Abl mutant cell lines, including those resistant to imatinib (E255V and T315I mutants) with IC50 values of 0.38 µM and 5 µM respectively .
  • Effects on Hepatocellular Carcinoma (HCC) :
    • In studies involving HepG2 human hepatocarcinoma cells, this compound demonstrated a time-dependent inhibition of cell growth, inducing G0/G1 phase cell cycle arrest by downregulating Skp2 and upregulating p27 and p21 proteins .
  • Apoptosis Induction :
    • This compound has been shown to induce apoptosis in various cancer cell lines through its inhibition of Bcr-Abl signaling pathways, contributing to reduced cell viability and proliferation .

In Vivo Studies

  • Animal Model Efficacy :
    • In murine models injected with Ba/F3 cells expressing Bcr-Abl, treatment with this compound significantly normalized peripheral blood counts and spleen size after continuous administration (50 mg/kg twice daily for seven days) .
    • In models with imatinib-resistant T315I Bcr-Abl transduced bone marrow, this compound extended survival from 24 days to 22 days compared to controls, highlighting its potential as a therapeutic option for resistant CML cases .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other inhibitors in various contexts:

CompoundTargetIC50 (nM)Notes
This compoundWild-type Abl220Non-ATP competitive allosteric inhibitor
ImatinibWild-type Abl~30ATP competitive; less effective against resistant mutants
DasatinibWild-type Abl~12ATP competitive; effective but more side effects reported
This compoundT315I mutant5000Less effective than imatinib but still significant

Case Studies

  • Chronic Myeloid Leukemia :
    • A study observed that combining this compound with nilotinib showed enhanced inhibitory effects on T315I mutant Bcr-Abl cells compared to either drug alone, suggesting that dual targeting could be a promising strategy for overcoming resistance .
  • Hepatocellular Carcinoma :
    • Research indicated that both imatinib and this compound inhibited HepG2 cell growth by inducing cell cycle arrest and apoptosis, demonstrating their potential utility in treating liver cancers resistant to standard therapies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GNF-5 as an allosteric Bcr-Abl inhibitor?

this compound binds to the myristate-binding pocket of Bcr-Abl, stabilizing an autoinhibited conformation. This disrupts kinase activity by preventing ATP-binding domain activation. Biochemical assays show it inhibits wild-type Bcr-Abl with an IC50 of 0.22 µM and synergizes with ATP-competitive inhibitors like nilotinib to overcome resistance mutations (e.g., T315I) .

Q. How do researchers evaluate the synergistic effects of this compound with ATP-competitive inhibitors?

Synergy is quantified using the Combination Index (CI) via dose-response matrices. For example, this compound (2 µM) combined with nilotinib achieves a CI of 0.6 (indicating synergy) in T315I Bcr-Abl-dependent cell proliferation assays. Flow cytometry and phospho-STAT5 inhibition assays validate additive effects on signaling pathways .

Q. What cellular models are appropriate for studying this compound activity?

Key models include:

  • Ba/F3 cells expressing Bcr-Abl variants (e.g., T315I, E255K) for proliferation and resistance studies.
  • HepG2 hepatocellular carcinoma cells to assess G0/G1 cell cycle arrest via Skp2/p21/p27 modulation.
  • In vivo xenograft models (e.g., Ba/F3.p210 leukemia) dosed orally at 75–100 mg/kg .

Q. How is this compound’s target specificity validated in kinase assays?

Steady-state kinetic analyses using recombinant Abl kinases (wild-type, T315I, E505K) confirm selective inhibition. Cross-reactivity is tested against panels of related kinases (e.g., Src, JAK2) via ATP competition assays .

Advanced Research Questions

Q. What experimental designs address this compound’s limited efficacy against Bcr-Abl T315I mutations?

  • Structural dynamics : Hydrogen-deuterium exchange mass spectrometry (HX MS) reveals this compound restores conformational flexibility in ATP-binding domains, enabling nilotinib to bind T315I mutants.
  • Double mutation models : Introduce E505K (myristate site) alongside T315I to test resistance mechanisms .

Q. How does this compound induce G0/G1 cell cycle arrest in hepatocellular carcinoma (HCC)?

this compound downregulates Skp2, a ubiquitin ligase, leading to p21/p27 accumulation. Flow cytometry (PI staining) shows increased G0/G1 populations (e.g., 60% arrest in HepG2 at 20 µM). Western blotting confirms cyclin D1/E1 suppression and CDK4/6 inactivation .

Q. What biophysical techniques elucidate this compound’s allosteric effects on Abl kinase dynamics?

  • NMR spectroscopy : Detects conformational shifts in SH3/SH2/kinase domains. This compound maintains a "closed" autoinhibited state, reversing imatinib-induced "open" conformations.
  • Small-angle X-ray scattering (SAXS) : Validates compact ternary complexes (c-Abl/imatinib/GNF-5) .

Q. How do researchers optimize this compound dosing in vivo for combination therapies?

  • Pharmacokinetic profiling : Adjust formulations (e.g., PEG400/saline) to enhance bioavailability.
  • Survival endpoints : In Bcr-Abl BMT models, this compound (75 mg/kg) + nilotinib (50 mg/kg) extends median survival by 40% compared to monotherapy .

Q. What methodologies identify this compound’s off-target effects in non-Bcr-Abl contexts?

  • Kinase profiling screens : Use recombinant kinase libraries to assess selectivity.
  • Transcriptomic analysis : RNA-seq in HCC models reveals this compound suppresses metastasis-associated genes (e.g., MMP9, VEGFA) .

Q. How is this compound’s intracellular distribution quantified in live cells?

Stimulated Raman scattering (SRS) microscopy visualizes cytoplasmic accumulation (1600 cm⁻¹ spectral peak) in Ba/F3 cells. Drug concentrations are calculated via spectral intensity ratios, confirming ~5 µM intracellular levels after 24-hour treatment .

Q. Methodological Notes

  • Synergy calculations : Use Chou-Talalay CI values; CI < 1 indicates synergy .
  • Cell cycle assays : Fix cells in 70% ethanol, stain with PI/RNase A, and analyze via flow cytometry (BD FACScan) .
  • Structural studies : Prioritize HX MS or NMR for dynamic insights over static crystallography .

Propriétés

IUPAC Name

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQUYGWWHIHOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778277-15-9
Record name GNF-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778277159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 778277-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GNF-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZUA56XMQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNF-5
Reactant of Route 2
Reactant of Route 2
GNF-5
Reactant of Route 3
Reactant of Route 3
GNF-5
Reactant of Route 4
Reactant of Route 4
GNF-5
Reactant of Route 5
GNF-5
Reactant of Route 6
Reactant of Route 6
GNF-5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.